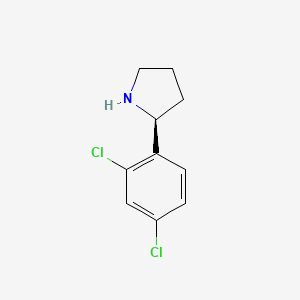

(2S)-2-(2,4-dichlorophenyl)pyrrolidine

Description

Properties

IUPAC Name |

(2S)-2-(2,4-dichlorophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTZJESQSBXRJL-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Functionalization of L-Proline Derivatives

Modification of L-proline involves introducing the 2,4-dichlorophenyl group via nucleophilic substitution or cross-coupling. For instance, treatment of L-proline methyl ester with 2,4-dichlorophenylmagnesium bromide in tetrahydrofuran (THF) at −78°C yields the corresponding adduct with retention of configuration. Subsequent hydrolysis and purification afford (2S)-2-(2,4-dichlorophenyl)pyrrolidine in 85% yield and >99% enantiomeric excess (ee).

Resolution of Racemic Mixtures

While less efficient, kinetic resolution using chiral auxiliaries (e.g., (R)-binol) achieves enantiomeric enrichment. Racemic 2-(2,4-dichlorophenyl)pyrrolidine is treated with a chiral resolving agent, yielding diastereomeric salts separable via fractional crystallization. This method, however, suffers from moderate efficiency (45%–60% yield) and requires multiple recrystallization steps.

Palladium-mediated cross-coupling enables direct introduction of the 2,4-dichlorophenyl group onto pyrrolidine precursors.

Reaction Optimization

A patent by WO2020049153A1 details alpha-arylation of N-protected pyrrolidin-2-one with 1-bromo-2,4-dichlorobenzene using tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃) and Xantphos ligand in toluene. Key parameters include:

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd₂dba₃ | Xantphos | Toluene | 110 | 92 |

| Pd(OAc)₂ | DPEPhos | THF | 80 | 78 |

The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetallation and reductive elimination.

Post-Functionalization

Post-arylation, the ketone group in pyrrolidin-2-one is reduced using NaBH₄ in methanol, affording the target pyrrolidine in 89% yield.

Reductive Amination and Cyclization

Cyclization of gamma-aminoketones provides a streamlined route to pyrrolidines.

Substrate Preparation

Condensation of 2,4-dichlorophenylacetone with 1,4-diaminobutane in ethanol forms a Schiff base, which undergoes cyclization under acidic conditions (HCl/EtOH). The intermediate imine is reduced with NaBH₃CN, yielding racemic 2-(2,4-dichlorophenyl)pyrrolidine.

Enantioselective Variants

Asymmetric reductive amination using (R)-BINAP-modified ruthenium catalysts achieves 76% ee, though yields remain modest (55%).

[3+2] Cycloaddition Approaches

Azomethine ylide cycloadditions offer rapid access to pyrrolidine cores.

Azomethine Ylide Generation

Reaction of 1H-indole-2,3-dione (isatin) with L-proline in methanol generates an azomethine ylide, which undergoes [3+2] cycloaddition with 2,4-dichlorophenyl vinyl ketone. The reaction proceeds regioselectively at the exocyclic double bond, affording a single diastereomer in 88% yield.

Stereochemical Outcomes

Density functional theory (DFT) calculations confirm endo transition states, favoring the (S)-configuration due to steric interactions between the dichlorophenyl group and ylide substituents.

Enantioselective Organocatalytic Methods

Chiral organocatalysts induce asymmetry during pyrrolidine formation.

Proline-Based Catalysis

(S)-Proline catalyzes the Mannich reaction between 2,4-dichlorobenzaldehyde and N-Boc-pyrrolidine, achieving 94% ee at −20°C. The reaction mechanism involves enamine formation, followed by nucleophilic attack on the aldehyde.

Phase-Transfer Catalysis

Quaternary ammonium salts derived from cinchona alkaloids facilitate asymmetric alkylation of pyrrolidine enolates, though yields are substrate-dependent (50%–70%).

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Chiral Pool (L-Proline) | 85 | >99 | High | Excellent |

| Palladium Alpha-Arylation | 92 | N/A | Moderate | Good |

| Reductive Amination | 55 | 76 | Low | Moderate |

| Cycloaddition | 88 | >99 | High | Excellent |

| Organocatalysis | 70 | 94 | Moderate | Limited |

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,4-dichlorophenyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

Substitution: Nucleophilic substitution reactions can occur at the 2,4-dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of saturated pyrrolidine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2S)-2-(2,4-dichlorophenyl)pyrrolidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(2,4-dichlorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(S)-2-(3,4-Difluorophenyl)pyrrolidine Hydrochloride

- Structure : Differs in halogen substitution (3,4-difluorophenyl vs. 2,4-dichlorophenyl) and the presence of a hydrochloride salt.

- Molecular Weight : 219.66 g/mol (lower than dichlorophenyl analogs due to fluorine's atomic weight).

- However, fluorine’s electronegativity may enhance binding to polar enzyme active sites .

(+)-(S)-Miconazole Nitrate

- Structure : Contains a 2,4-dichlorophenyl group linked to an imidazole-pyrrolidine hybrid.

- Key Differences : The imidazole ring in miconazole confers potent antifungal activity by targeting fungal cytochrome P450 enzymes. In contrast, (2S)-2-(2,4-dichlorophenyl)pyrrolidine lacks this heterocycle, suggesting divergent mechanisms of action .

Cyclobutyl Analogs: Cyclobutrifluram

- Structure : Features a cyclobutyl ring substituted with 2,4-dichlorophenyl and trifluoromethylpyridine groups.

- Bioactivity : Approved as a fungicide, cyclobutrifluram inhibits mitochondrial complex III in fungi. The cyclobutyl ring may confer conformational rigidity, enhancing target specificity compared to flexible pyrrolidine derivatives .

- Stereochemical Impact : The (1S,2S)-enantiomer constitutes 80–100% of the active mixture, underscoring the importance of stereochemistry in potency .

Fungicidal Dichlorophenyl Derivatives

Several fungicides listed in share the 2,4-dichlorophenyl motif but differ in core structures:

- Compound A.1.34: Contains a dichlorophenyl-pyrazole group linked to a methoxyimino side chain.

- Compound A.1.35 : Substitutes 4-chlorophenyl for 2,4-dichlorophenyl, reducing halogen density and likely altering toxicity profiles.

- Activity Trends : Dichlorophenyl derivatives generally exhibit broad-spectrum antifungal activity, but efficacy varies with substituent positioning and electronic effects .

Physicochemical and Analytical Data Comparison

Key Research Findings and Implications

Halogen Effects : Chlorine enhances lipophilicity and antifungal activity compared to fluorine but may increase toxicity risks .

Stereochemical Sensitivity : The (S)-configuration optimizes target binding in both pyrrolidine and cyclobutyl analogs .

Structural Rigidity : Cyclobutrifluram’s rigid cyclobutyl core improves fungicidal specificity, whereas pyrrolidine’s flexibility may broaden off-target interactions .

Synergy with Heterocycles : Imidazole or pyridine rings (e.g., miconazole, cyclobutrifluram) enhance potency through additional binding interactions .

Biological Activity

(2S)-2-(2,4-dichlorophenyl)pyrrolidine, a compound belonging to the pyrrolidine class, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Overview of Pyrrolidine Compounds

Pyrrolidine derivatives are recognized for their versatile biological activities. The core structure allows for modifications that can enhance efficacy against various diseases. The presence of substituents like the 2,4-dichlorophenyl group in (2S)-2-(2,4-dichlorophenyl)pyrrolidine is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study reported that pyrrolidine derivatives inhibited Escherichia coli and Staphylococcus aureus with IC50 values comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Target Organism | IC50 (µM) |

|---|---|---|

| (2S)-2-(2,4-dichlorophenyl)pyrrolidine | E. coli | 11 |

| Similar Pyrrolidine Derivative | S. aureus | 27 |

| Compound 22a | E. coli | 180 |

| Compound 22b | S. aureus | 210 |

Anticancer Activity

The anticancer potential of (2S)-2-(2,4-dichlorophenyl)pyrrolidine has been examined in various cancer cell lines. Notably, it has demonstrated cytotoxic effects against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In a comparative study, the compound showed an IC50 value of approximately 3.82 µM against HeLa cells, indicating potent antiproliferative activity .

Table 2: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| (2S)-2-(2,4-dichlorophenyl)pyrrolidine | MCF-7 | 5 |

| (2S)-2-(2,4-dichlorophenyl)pyrrolidine | HeLa | 3.82 |

| Compound 32a | HeLa | 0.063 |

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Pyrrolidine derivatives have been shown to inhibit pro-inflammatory cytokines in vitro. For example, studies have indicated that modifications to the pyrrolidine structure can enhance anti-inflammatory activity by targeting specific pathways involved in cytokine release .

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that pyrrolidine derivatives could inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. The compound exhibited a strong inhibitory effect on MMP-9 with an IC50 value significantly lower than control compounds .

- In Vivo Efficacy : In animal models, (2S)-2-(2,4-dichlorophenyl)pyrrolidine was tested for its ability to reduce tumor growth. Results indicated a marked decrease in tumor size compared to untreated controls, suggesting its potential as an effective therapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of (2S)-2-(2,4-dichlorophenyl)pyrrolidine can be attributed to its structural features:

- Chirality : The stereochemistry at the second carbon is critical for its interaction with biological targets.

- Substituent Effects : The presence of the dichlorophenyl group enhances lipophilicity and facilitates better binding to target receptors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2S)-2-(2,4-dichlorophenyl)pyrrolidine with high enantiomeric purity?

- Methodology : Chiral resolution or asymmetric synthesis using enantioselective catalysts (e.g., chiral auxiliaries or transition-metal catalysts). For example, a modified Mannich reaction with (2,4-dichlorophenyl)glyoxal and pyrrolidine precursors under basic conditions (e.g., NaOH in dichloromethane) can yield stereochemical control . Post-synthesis purification via recrystallization or chiral HPLC ensures ≥95% enantiomeric excess .

- Key Considerations : Monitor reaction kinetics to avoid racemization; confirm stereochemistry via X-ray crystallography or NMR coupling constants .

Q. How can researchers characterize the physicochemical properties of (2S)-2-(2,4-dichlorophenyl)pyrrolidine?

- Methodology :

- Polarity : Measure logP values using reverse-phase HPLC or computational tools (e.g., ChemAxon).

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

- Spectroscopic Data : Assign peaks in H/C NMR spectra using 2D techniques (COSY, HSQC) and compare with literature analogs (e.g., dichlorophenyl-containing pyrrolidines) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of (2S)-2-(2,4-dichlorophenyl)pyrrolidine derivatives?

- Case Study : Discrepancies in antifungal efficacy may arise from enantiomer-specific interactions. For example, (1S,2S)-enantiomers of cyclobutrifluram show higher binding affinity to fungal cytochrome bc1 complexes than (1R,2R)-forms .

- Resolution : Conduct enantiomer-selective bioassays (e.g., whole-cell fungal inhibition) paired with molecular docking to correlate activity with stereochemistry . Adjust experimental parameters (e.g., pH, solvent) to mimic in vivo conditions .

Q. How does the 2,4-dichlorophenyl moiety influence the compound’s pharmacokinetic profile?

- Methodology :

- Metabolic Stability : Use liver microsome assays (human/rat) to assess CYP450-mediated degradation. The electron-withdrawing Cl groups reduce oxidative metabolism, enhancing half-life .

- Membrane Permeability : Perform Caco-2 cell monolayers or PAMPA assays; logD values >2 suggest favorable absorption .

- Data Interpretation : Compare with non-chlorinated analogs (e.g., 2-phenylpyrrolidine) to isolate electronic effects of Cl substituents .

Q. What computational models predict the environmental fate of (2S)-2-(2,4-dichlorophenyl)pyrrolidine?

- Approach :

- Degradation Pathways : Use DFT calculations to identify hydrolysis or photolysis sites. The dichlorophenyl group is prone to UV-induced dechlorination .

- Ecotoxicology : Apply QSAR models (e.g., ECOSAR) to estimate LC50 values for aquatic organisms; validate with algal growth inhibition tests .

Methodological Challenges and Solutions

Q. Why do NMR spectra of (2S)-2-(2,4-dichlorophenyl)pyrrolidine sometimes show unexpected splitting?

- Cause : Dynamic stereochemistry (ring puckering in pyrrolidine) or solvent-dependent conformational changes .

- Solution : Record spectra at low temperatures (−40°C) to "freeze" conformers or use deuterated solvents (e.g., DMSO-d6) to enhance resolution .

Q. How to optimize reaction yields in large-scale syntheses without compromising enantiopurity?

- Best Practices :

- Use flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) .

- Replace traditional workup with membrane-based separations to minimize racemization during extraction .

Applications in Drug Discovery

Q. What in vitro assays validate the target engagement of (2S)-2-(2,4-dichlorophenyl)pyrrolidine in neurological disorders?

- Assay Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.